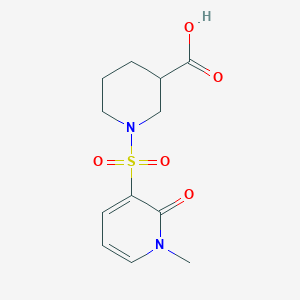
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxylic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with piperidine-3-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its use, such as inhibiting a particular enzyme or activating a receptor.
Comparación Con Compuestos Similares
- 1-Methyl-2-oxo-1,2-dihydropyridin-3-ylboronic acid
- 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-ylmethyl-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl-1H-indole-3-carboxamide
Comparison: Compared to similar compounds, 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid stands out due to its unique combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and interact with diverse molecular targets, making it a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C12H16N2O5S |
|---|---|
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
1-(1-methyl-2-oxopyridin-3-yl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-13-6-3-5-10(11(13)15)20(18,19)14-7-2-4-9(8-14)12(16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,16,17) |
Clave InChI |
WWVVMNKMGDTERX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


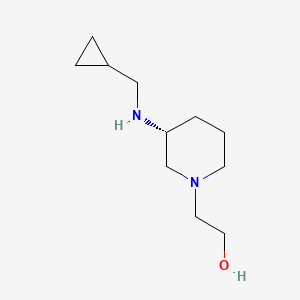
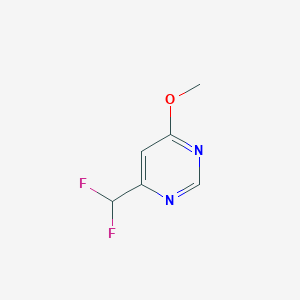
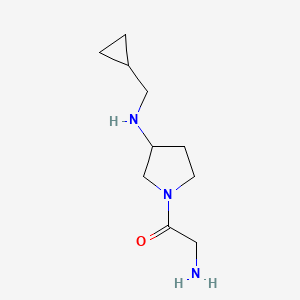


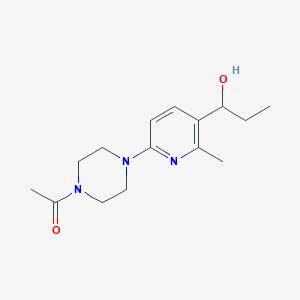
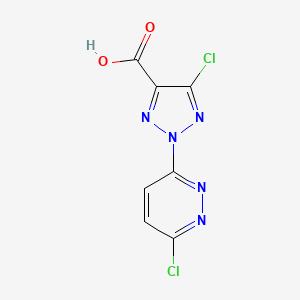
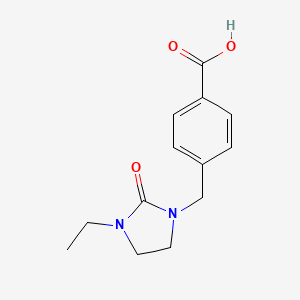




![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)

